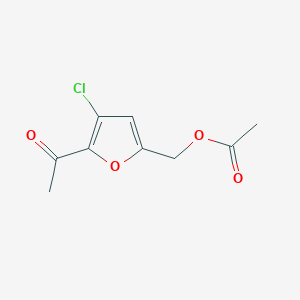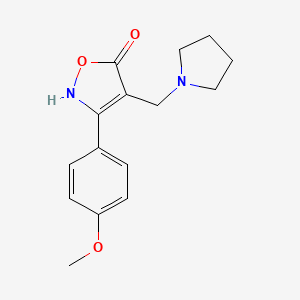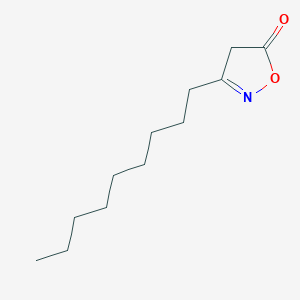
5-formyl-N,N-dimethylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-formyl-N,N-dimethylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N,N-dimethylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by functionalization. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . Catalysts such as copper (I) or ruthenium (II) are often used in these reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-formyl-N,N-dimethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
Oxidation: 5-carboxy-N,N-dimethylisoxazole-3-carboxamide.
Reduction: 5-hydroxymethyl-N,N-dimethylisoxazole-3-carboxamide.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-formyl-N,N-dimethylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive isoxazole derivatives.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-formyl-N,N-dimethylisoxazole-3-carboxamide is not well-documented. like other isoxazole derivatives, it may interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved would depend on the particular application and the structural features of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-formylisoxazole-3-carboxamide
- N,N-dimethylisoxazole-3-carboxamide
- 5-methyl-N,N-dimethylisoxazole-3-carboxamide
Uniqueness
5-formyl-N,N-dimethylisoxazole-3-carboxamide is unique due to the presence of both a formyl group and a dimethylamino group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5-formyl-N,N-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H8N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3-4H,1-2H3 |
InChI-Schlüssel |
ABDLGRBZEANHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NOC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)


![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)

![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)





![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
